n-Butyl-2-cyanoacetamide
Overview
Description
n-Butyl-2-cyanoacetamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their applications have been discussed. For instance, N-(4-amino-2-butynyl)acetamides have been synthesized and evaluated for their potential in treating overactive detrusor, a condition affecting bladder control . Additionally, N-tert-butyl-2-iodoacetamide, a related compound, has been used as an alkylating reagent for relative quantitation of proteins, indicating the versatility of similar structures in biochemical applications . Furthermore, poly n-butyl cyanoacrylate, a polymer derived from n-butyl cyanoacrylate, has been utilized in the synthesis of nanoparticles, demonstrating the compound's relevance in nanotechnology .
Synthesis Analysis
The synthesis of related compounds involves specific reactions tailored to achieve desired functional groups and properties. For example, a series of N-(4-amino-2-butynyl)acetamides were synthesized for pharmacological evaluation, with some derivatives showing promising activity and reduced side effects . In another study, N-t-butyliodoacetamide was synthesized in both light and heavy forms, showcasing the ability to create isotopically labeled compounds for proteomics research . The synthesis of poly n-butyl cyanoacrylate nanoparticles involved dispersion polymerization in aqueous media, with the process being influenced by factors such as pH and temperature .
Molecular Structure Analysis
The molecular structure of n-Butyl-2-cyanoacetamide would consist of a butyl group attached to a cyanoacetamide moiety. While the exact structure is not discussed, the papers provide insights into similar compounds. The presence of the cyano group and the acetamide linkage are crucial for the biological activity and reactivity of these compounds, as seen in the derivatives synthesized for medical applications and proteomics .
Chemical Reactions Analysis
The chemical reactivity of n-Butyl-2-cyanoacetamide can be inferred from the reactions involving similar compounds. For instance, the alkylating reagents N-t-butyliodoacetamide and iodoacetanilide react with cysteine residues in proteins, indicating that n-Butyl-2-cyanoacetamide could potentially participate in similar alkylation reactions . The polymerization of n-butyl cyanoacrylate into nanoparticles suggests that n-Butyl-2-cyanoacetamide may also undergo polymerization under the right conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of n-Butyl-2-cyanoacetamide are not directly reported, related compounds provide some context. The solubility, reactivity, and stability of these compounds can be influenced by their functional groups and molecular structure. For example, the stability of poly n-butyl cyanoacrylate nanoparticles is affected by the presence of a steric stabilizer and the pH of the medium . Similarly, the synthesis of isotopically labeled alkylating reagents suggests that n-Butyl-2-cyanoacetamide could be modified to alter its physical properties for specific applications .
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : N-cyanoacetamides, including n-Butyl-2-cyanoacetamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- Methods of Application : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .
- Results or Outcomes : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-butyl-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZNARROBKPUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960193 | |
Record name | N-Butyl-2-cyanoethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl-2-cyanoacetamide | |
CAS RN |
39581-21-0 | |
Record name | NSC81847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butyl-2-cyanoethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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